1-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one
Description
1-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one is a trifluoromethylated aromatic ketone characterized by a 5-chloro-2-methoxyphenyl group attached to a trifluoropropanone backbone. This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and influences molecular interactions .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9-3-2-6(11)4-7(9)8(15)5-10(12,13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEFPEQRPDGPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Melting Point (°C) | Yield (%) | Key Applications |
|---|---|---|---|---|---|---|
| 1-(5-Chloro-2-methoxyphenyl)-3,3,3-TFP | C₁₀H₈ClF₃O₂ | 252.62 (est.) | 5-Cl, 2-OCH₃ | N/A | N/A | Pharmaceutical intermediates |
| 1-(4-Chlorophenyl)-3,3,3-TFP | C₉H₆ClF₃O | 222.59 | 4-Cl | N/A (powder) | N/A | Organic synthesis |
| 1-(Benzo[d][1,3]dioxol-5-yl)-3,3,3-TFP | C₁₀H₇F₃O₃ | 232.16 | Benzodioxole | 135–137 | 82 | Material science |
| 1-Cyclopropyl-3,3,3-TFP | C₆H₇F₃O | 152.12 | Cyclopropyl | N/A (liquid) | N/A | Specialty chemicals |
Key Research Findings
Substituent Effects :
- The 5-chloro-2-methoxy group in the target compound enhances lipophilicity and directs electrophilic substitution to specific positions, unlike the 4-chloro analogue .
- Trifluoromethyl groups increase thermal stability and resistance to metabolic degradation, making these compounds valuable in drug design .
Synthetic Challenges: Compounds with bulky substituents (e.g., mesityl) require longer purification steps, as seen in 3i’s lower yield (77%) compared to 3h (82%) . Epoxy derivatives (e.g., ) demand controlled oxidation conditions, contrasting with straightforward trifluoropropanone syntheses .
Applications: Trifluoropropanones are pivotal in crystallography studies due to their defined hydrogen-bonding patterns, as noted in SHELX software applications . Chlorinated analogues (e.g., ) are preferred in agrochemicals for their volatility and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
